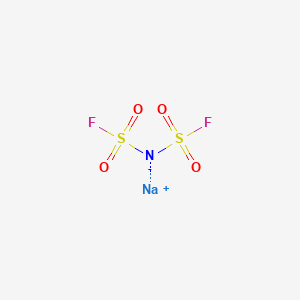

Sodium bis(fluorosulfonyl)imide

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

sodium;bis(fluorosulfonyl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F2NO4S2.Na/c1-8(4,5)3-9(2,6)7;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCATSJUUVERFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N-](S(=O)(=O)F)S(=O)(=O)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F2NNaO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100669-96-3 | |

| Record name | Sodium Bis(fluorosulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Purity Control for Sodium Bis Fluorosulfonyl Imide

Advanced Synthesis Routes for NaFSI

The production of NaFSI has evolved from traditional methods to more sophisticated routes that offer improved efficiency, purity, and scalability. These advanced strategies focus on optimizing reaction conditions and exploring novel chemical pathways.

Mechanochemical Synthesis Approaches

Mechanochemical synthesis, a method that utilizes mechanical energy, typically through ball milling, to induce chemical reactions, presents a promising, solvent-free route for producing imide salts. beilstein-journals.orgnih.gov While specific literature detailing the mechanochemical synthesis of NaFSI is not widely available, the principles have been successfully applied to related compounds, such as the N-alkylation of various imides and the formation of mixed-metal imidazolates containing alkali metals like sodium. beilstein-journals.orgnih.gov

This approach involves the grinding of solid reactants, where the mechanical force initiates the chemical transformation. For instance, imides can be effectively deprotonated by a base like potassium carbonate under ball milling conditions, followed by alkylation. beilstein-journals.org A hypothetical mechanochemical route for NaFSI could involve milling a suitable precursor, such as bis(fluorosulfonyl)imide (HFSI), with a sodium source like sodium carbonate. This method avoids the use of bulk solvents, reducing waste and potentially simplifying product purification, marking it as an environmentally conscious alternative that warrants further investigation for NaFSI production.

Novel Solvothermal Synthesis Methods

Solvothermal synthesis involves a chemical reaction in a closed vessel using a solvent at temperatures above its boiling point, leading to elevated pressures. This technique offers excellent control over the product's particle size, morphology, and crystallinity. While specific protocols for the solvothermal synthesis of NaFSI are not extensively documented, the method is widely used for producing a variety of functional inorganic materials, including other sodium-containing compounds.

The process would likely involve reacting NaFSI precursors in a non-aqueous solvent within an autoclave at temperatures between 100 °C and 200 °C. The choice of solvent can significantly influence the morphology of the resulting crystals, such as producing rod-like or polyhedral particles. By controlling parameters like reaction time, temperature, and precursor concentration, solvothermal synthesis could provide a pathway to NaFSI with tailored physical properties, which can be crucial for its performance in electrolyte formulations.

Strategies for Cation Substitution Reactions

Cation substitution is a well-established and highly effective strategy for synthesizing high-purity NaFSI. This method typically involves a two-step process: first, the synthesis of a bis(fluorosulfonyl)imide precursor salt, followed by an ion exchange reaction with a sodium-containing compound.

A common approach starts with the fluorination of bis(chlorosulfonyl)imide to produce bis(fluorosulfonyl)imide ammonium (B1175870) salt. This intermediate is then dissolved in a suitable solvent, such as methanol (B129727) or ethanol, and reacted with a sodium base, most commonly sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃). The reaction proceeds as a straightforward cation exchange, where the ammonium cation is replaced by a sodium cation, yielding NaFSI.

The key to this method's success lies in the careful control of reaction parameters to maximize yield and purity. The reaction is often conducted at controlled temperatures, for instance between 0°C and 25°C, to minimize the formation of impurities. Following the reaction, the product is isolated through a series of purification steps, including filtration to remove insoluble by-products and concentration under reduced pressure.

| Parameter | Cationic Substitution (Ammonium Salt + NaOH) | Neutralization (HFSI + NaHCO₃) |

| Reactants | Bis(fluorosulfonyl)imide ammonium salt, Sodium hydroxide | Difluoro sulfimide (B8482401) (HFSI), Sodium bicarbonate |

| Solvent | Methanol or Ethanol | Methanol |

| Temperature | 0°C to 25°C | -10°C to -5°C |

| Pressure | Ambient | 3–10 kPa |

| Reaction Time | 2–8 hours | 6–8 hours |

| By-products | Ammonia (NH₃), Water (H₂O) | Carbon dioxide (CO₂), Water (H₂O) |

| Purity | ≥99% | ≥99.9% |

This table summarizes typical reaction parameters for two common cation substitution routes for NaFSI synthesis.

Purity Enhancement and Impurity Control in NaFSI Production

For applications in high-performance batteries, the purity of NaFSI is paramount. Trace impurities, such as metals and residual moisture, can degrade electrochemical performance and pose safety risks. Therefore, rigorous purification and control measures are integral to the manufacturing process.

Trace Metal Contaminant Mitigation

The presence of trace metal ions (e.g., iron, copper) in NaFSI can be detrimental to battery performance. Achieving battery-grade purity often requires metal contaminant levels to be below 1 part per million (ppm). Mitigation strategies are implemented throughout the synthesis and purification stages.

One primary method for removing metallic impurities is recrystallization . After initial synthesis, the crude NaFSI can be dissolved in an anhydrous solvent, such as acetonitrile (B52724) or dimethyl carbonate, and then recrystallized. googleapis.com As the solution cools, high-purity NaFSI precipitates, leaving many impurities behind in the solvent.

Another effective technique is washing the crystalline product . After filtration, the NaFSI crystals can be washed or slurried with a suitable solvent, such as dichloroethane. google.com This step helps to remove residual metal ions and other soluble impurities that may adhere to the crystal surface. The final product is then thoroughly dried to remove the washing solvent.

Hydrolysis Control and Moisture Sensitivity Management

To prevent hydrolysis, several control measures are essential:

Use of Anhydrous Materials : All reactants and solvents used in the synthesis must be thoroughly dried to minimize water content.

Inert Atmosphere : The synthesis, purification, and handling of NaFSI are typically carried out under an inert atmosphere, such as dry nitrogen or argon, often within a glovebox where moisture levels are kept below 1 ppm.

Controlled Drying : The final and most critical step is the drying of the purified NaFSI. The product is typically dried under vacuum at a controlled temperature, for example, between 20°C and 50°C, for several hours. google.com This ensures the removal of any residual water and volatile solvents, yielding a high-purity, solvent-free NaFSI powder. A process involving stirring under vacuum with nitrogen injection can be used to prevent the formation of solid lumps and ensure a fine powder is obtained.

By implementing these advanced synthesis routes and stringent purity controls, manufacturers can produce high-quality Sodium Bis(fluorosulfonyl)imide that meets the demanding specifications required for next-generation energy storage technologies.

Byproduct Monitoring and Removal Techniques

The production of high-purity this compound (NaFSI) is critical for its applications, particularly in energy storage devices where impurities can significantly degrade performance and safety. The synthesis of NaFSI can result in various byproducts depending on the chosen chemical pathway. Effective monitoring and removal of these impurities are therefore essential stages in the manufacturing process.

Common impurities originating from NaFSI synthesis include halide ions (fluoride and chloride), unreacted precursors, and side-reaction products like fluorosulfonates. google.comgoogle.com For instance, syntheses starting from bis(chlorosulfonyl)imide (HCSI) can introduce chloride impurities, which are detrimental to electrochemical applications. googleapis.com Similarly, the synthesis of the intermediate bis(fluorosulfonyl)imide acid (HFSI) can be contaminated with fluorosulfonic acid, which is challenging to separate by distillation due to its very similar boiling point. google.com

Techniques for purifying crude NaFSI often involve several physical and chemical processes designed to isolate the target compound from these residual contaminants.

Byproduct Removal Methodologies

A variety of techniques are employed to enhance the purity of the final NaFSI product. These methods can be broadly categorized as follows:

Crystallization: Recrystallization is a fundamental and widely used technique for purifying solid compounds. For FSI salts, this process typically involves dissolving the crude salt in water or another polar solvent, followed by controlled precipitation of the purified salt. google.comwipo.int A multi-step purification process can involve dissolving the crude salt in a first solvent and then inducing crystallization by adding a second solvent in which the NaFSI is less soluble. wipo.int

Washing and Filtration: Simple washing and filtration steps are crucial for removing both soluble and insoluble impurities. A synthesis method involving a cation exchange reaction specifies filtering the reaction mixture to remove undissolved impurities. google.com This is followed by washing the organic layer with distilled water to eliminate water-soluble byproducts before concentrating the solution to obtain the final product. google.com

Chemical Treatment: Specific impurities can be targeted through chemical reactions. One significant challenge in FSI salt synthesis is the presence of residual fluoride (B91410) anions (F⁻). An attempt to remove fluorosulfonic acid impurity from HFSI has involved treatment with sodium chloride, which selectively reacts with the acid. google.comgoogle.com However, this can introduce chloride impurities into the final product. google.com

Process Control During Solidification: The physical form of the final product is also important for purity. To prevent the formation of solid lumps and ensure a fine powder, the concentrated NaFSI solution is stirred under vacuum while nitrogen gas is injected, inducing solidification. google.com This method improves the handling and downstream processing of the high-purity salt.

The table below summarizes common byproducts encountered during NaFSI synthesis and the corresponding removal techniques.

Table 1: Byproduct Removal in NaFSI Synthesis

| Byproduct Category | Specific Example | Removal Technique(s) | Source(s) |

|---|---|---|---|

| Halide Ions | Fluoride (F⁻), Chloride (Cl⁻) | Chemical Treatment, Recrystallization, Washing | google.comgoogleapis.com |

| Acidic Impurities | Fluorosulfonic Acid (FSO₃H) | Selective Reaction (e.g., with NaCl), Fractional Distillation (difficult) | google.comgoogle.com |

| Unreacted Precursors | Bis(fluorosulfonyl)imide Ammonium Salt | Cation Exchange and Filtration | google.com |

| Inorganic Salts | Sodium Sulfate (B86663), Sodium Chloride | Recrystallization, Washing | google.comepo.org |

| Insoluble Matter | Various solid impurities | Filtration | google.com |

Fundamental Electrochemical Behavior and Solvation Dynamics of Nafsi Based Systems

Ionic Transport Mechanisms in NaFSI-Containing Systems

The movement of ions through the electrolyte is fundamental to battery operation. This transport is not simply the diffusion of individual ions but is influenced by the complex solvation structures, including ion pairs and aggregates, that exist within the solution.

The cation transference number (t₊) represents the fraction of the total ionic current carried by the cations. In a sodium-ion battery, a high Na⁺ transference number (ideally close to 1) is desirable to ensure efficient transport of the active ion and to minimize concentration polarization, which can limit battery performance. diva-portal.org

The transference number in NaFSI-based electrolytes is highly dependent on the electrolyte's composition. In a high concentration electrolyte (HCE) composed of NaFSI in triethyl phosphate (B84403) (TEP), the t₊ was measured to be 0.32. nih.gov This value indicates that a significant portion of the current is carried by the negatively charged FSI⁻ anions or charged aggregates. However, the solvation structure and, consequently, the transport properties can be manipulated. By introducing a low-solvation fluorinated diluent like benzotrifluoride (B45747) (PhCF₃) to create a diluted high-concentration electrolyte (DHCE), the internal solvation structure of Na⁺ can be effectively loosened. This modification facilitates faster Na⁺ transport and significantly increases the Na⁺ transference number to 0.62. nih.gov This demonstrates that engineering the electrolyte's molecular environment is a powerful strategy to enhance cation transport.

| Electrolyte System | Description | Na⁺ Transference Number (t₊) |

|---|---|---|

| HCE | NaFSI in Triethyl Phosphate (TEP) | 0.32 |

| DHCE-PhCF₃ | NaFSI in TEP with Benzotrifluoride Diluent | 0.62 |

| DHCE-1,4-Ph(CF₃)₂ | NaFSI in TEP with 1,4-Bis(trifluoromethyl)benzene Diluent | 0.37 |

Structural Diffusion Mechanisms

The transport of sodium ions in an electrolyte typically occurs via a "vehicular" mechanism, where the Na⁺ ion moves along with its surrounding solvation shell of solvent molecules. researchgate.net However, research has uncovered a more efficient "structural diffusion" mechanism in highly concentrated NaFSI electrolytes, particularly in ionic liquid systems. researchgate.netresearchgate.net

This non-vehicular mechanism becomes dominant at high NaFSI concentrations. researchgate.net It involves the Na⁺ ion hopping between adjacent solvent molecules or coordination sites, or exchanging solvent shells in a concerted motion, rather than moving as a single, large solvated complex. researchgate.net This facile structural diffusion has been identified through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, pulsed-field gradient (PFG) diffusion measurements, and molecular dynamics simulations. researchgate.netdeakin.edu.au A key outcome of this transport mechanism is an unexpectedly high Na⁺ transference number (the fraction of total ionic conductivity contributed by the cation), which can exceed 0.3 at the saturation limit. researchgate.netresearchgate.net This enhanced sodium ion transport allows the electrolyte to support higher current densities, which is critical for stable, high-rate cycling in sodium-ion batteries. deakin.edu.au

Theoretical and Computational Studies on NaFSI Electrolytes

Theoretical and computational methods are indispensable for gaining a molecular-level understanding of the complex interactions within NaFSI electrolytes. These studies provide insights that are often difficult to obtain through experimental means alone, guiding the rational design of new electrolyte formulations.

Molecular Dynamics (MD) Simulations of NaFSI Solvation

Classical molecular dynamics (MD) simulations have been extensively used to investigate the structural and dynamic properties of NaFSI solutions in various solvents, including ethers like monoglyme, tetraglyme, and poly(ethylene oxide) (PEO), as well as ionic liquids. nih.govresearchgate.netacs.org These simulations model the system at an atomistic level, allowing for the analysis of Na⁺ solvation structures, the stability of these structures, and the resulting transport properties.

Key findings from MD simulations include:

Solvation Structure : In ether-based solvents, the sodium cation shows a clear preference for coordinating with the ether oxygen atoms rather than with the oxygen atoms of the FSI⁻ anion. acs.org This tendency is more pronounced for FSI⁻ than for TFSI⁻, where cation-anion interactions are more probable. semanticscholar.orgacs.org The total number of oxygen atoms coordinating with a Na⁺ ion typically remains between 5.4 and 5.9, regardless of the source (solvent or anion). acs.org

Solvation Shell Stability : The stability of the cation-solvent solvation shell, often quantified by residence times, directly impacts ion mobility. nih.gov In some concentrated NaFSI-tetraglyme systems, long-lasting ion-solvent pairs form, giving the electrolyte properties of a solvate ionic liquid and leading to significantly reduced diffusion coefficients and conductivity. nih.gov

Below is a table generated from MD simulation data showing the coordination numbers (CN) of Na⁺ with oxygen atoms from the FSI⁻ anion (O_A) and ether solvents (O_E) at different salt concentrations.

| Electrolyte System | Na/O Ratio | Na-O_A (Anion) CN | Na-O_E (Ether) CN | Total Na-O CN |

|---|---|---|---|---|

| NaFSI-Monoglyme | 1:20 | 0.2 | 5.2 | 5.4 |

| NaFSI-Monoglyme | 1:6 | 1.0 | 4.7 | 5.7 |

| NaFSI-Tetraglyme | 1:20 | 0.1 | 5.6 | 5.7 |

| NaFSI-Tetraglyme | 1:6 | 0.2 | 5.7 | 5.9 |

| NaFSI-PEO | 1:20 | 0.1 | 5.8 | 5.9 |

| NaFSI-PEO | 1:6 | 0.2 | 5.5 | 5.7 |

Data derived from classical molecular dynamics simulations. acs.org

Density Functional Theory (DFT) Calculations for Ion Complexes

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, providing deeper insights into the nature of chemical bonds and interactions within Na⁺-FSI⁻ ion complexes. scispace.comrsc.org DFT calculations can determine the optimized geometries and binding energies of various solvated Na⁺ species, such as contact ion pairs (CIPs) and solvent-separated ion pairs (SSIPs).

DFT studies on sodium ion complexes reveal the significant influence of multibody interactions and charge transfer on the stability of the complex. nih.gov For example, calculations can quantify the effective pair potential between a sodium ion and the FSI⁻ anion, implicitly accounting for these complex effects. nih.gov This is crucial for developing accurate force fields used in large-scale MD simulations. It is important to note that standard DFT functionals can struggle to accurately describe anions due to self-interaction errors, which can lead to an incorrect description of the extra electron. arxiv.org Therefore, advanced computational strategies are often required to obtain reliable results for anionic species like FSI⁻. arxiv.org

Computational Prediction of Electrolyte Performance and Stability

A primary goal of computational chemistry in battery research is to predict the real-world performance and stability of electrolytes. This involves modeling the complex electrochemical processes that occur at the electrode-electrolyte interface. researchgate.net

Ab initio molecular dynamics (AIMD) simulations, which are based on first-principles quantum mechanics, can be used to predict the stability of electrolyte components against the highly reactive surface of the anode. nih.gov These simulations can reveal the microscopic mechanisms of salt and solvent decomposition, providing a predictive path toward designing more stable electrolytes. nih.gov Quantum chemistry calculations are also employed to understand the decomposition pathways of the electrolyte under both reductive and oxidative conditions, which is fundamental to predicting the electrochemical stability window. researchgate.net The stability is known to be highly dependent on the solvation structure, including how anions are complexed with cations near the electrode surface. researchgate.net

More recently, machine learning (ML) and Bayesian optimization have emerged as powerful tools to accelerate electrolyte design. arxiv.orgosf.io These approaches leverage large datasets, often generated from computational chemistry calculations and experimental results, to build models that can rapidly predict the properties and performance of new electrolyte formulations. arxiv.orgosf.io This data-driven strategy provides a systematic and efficient framework to screen vast chemical spaces for optimal electrolyte compositions, significantly speeding up the development of next-generation battery technologies. osf.io

Electrolyte Formulations and Electrochemical Performance in Energy Storage Devices

Liquid Organic Electrolytes Incorporating NaFSI

Conventional liquid organic electrolytes consist of a sodium salt dissolved in a mixture of organic solvents. The choice of solvent significantly influences the electrolyte's properties, such as viscosity, ionic conductivity, and the nature of the SEI formed.

Glymes, a class of ether-based solvents, are of particular interest for NaFSI electrolytes due to their ability to form stable chelation structures with sodium ions (Na⁺) nih.govcsic.esacs.org. This strong solvation can enhance salt dissociation and influence the electrochemical behavior of the electrolyte acs.org. The length of the glyme chain (e.g., monoglyme, diglyme, tetraglyme) affects the coordination of Na⁺, with longer chains exhibiting a more pronounced chelating effect nih.gov.

Research has shown that NaFSI-glyme electrolytes can exhibit favorable transport properties and electrochemical stability. For instance, a [Na(G5)][FSA] (where G5 is pentaglyme and FSA is the FSI anion) electrolyte diluted with hydrofluoroether (HFE) demonstrated an electrochemical window of over 4 V and supported reversible charge-discharge cycling of a Na₀.₄₄MnO₂ cathode with high Coulombic efficiency exceeding 99% for 50 cycles acs.org. The interaction between Na⁺ and glyme molecules can lead to a reduction in the highest occupied molecular orbital (HOMO) energy levels of the glymes, thereby increasing their oxidative stability nih.gov. Furthermore, glymes can co-intercalate with sodium ions into graphite anodes, participating directly in the sodium storage process nih.gov.

| Electrolyte Composition | Ionic Conductivity (mS cm⁻¹) | Cathode Material | Anode Material | Coulombic Efficiency | Capacity Retention | Reference |

| 1.0 M NaFSI in Diglyme | ~4.0 at 25°C | Na₃V₂(PO₄)₃ | Hard Carbon | >99% | ~100% after 100 cycles | msesupplies.com |

| [Na(G5)][FSA]/HFE | Not Specified | Na₀.₄₄MnO₂ | Sodium Metal | >99% | No degradation after 50 cycles | acs.org |

Ester-based solvents are being explored as alternatives to conventional carbonate solvents due to their low melting points, low viscosity, and high dielectric constants, which are beneficial for low-temperature performance rsc.orgrsc.org. However, their application in NaFSI electrolytes presents challenges.

Studies have shown that while carboxylate ester-based electrolytes can offer high ionic conductivities, especially at low temperatures, they often suffer from inferior interfacial properties compared to carbonate-based systems rsc.org. The high reactivity of esters can lead to continuous electrolyte decomposition at the electrode surface, resulting in higher internal resistance and lower cycling stability rsc.org. The performance is also affected by the molecular structure of the ester; for example, increasing the chain length of the carboxylate solvent can lead to a decrease in capacity and initial Coulombic efficiency rsc.org. To mitigate these issues, increasing the salt concentration to facilitate an anion-rich Na⁺ solvation environment can help in forming a more stable interphase rsc.orgrsc.org.

| Electrolyte Composition | Ionic Conductivity (mS cm⁻¹) | Anode Material | Initial Coulombic Efficiency | Capacity Retention | Reference |

| 1 M NaFSI in Methyl Propionate | 8.2 at 25°C | Hard Carbon | ~75% | Lower than carbonate-based | rsc.org |

| 1 M NaFSI in Ethyl Acetate | 10.5 at 25°C | Hard Carbon | ~70% | Lower than carbonate-based | rsc.org |

The use of electrolyte additives is a cost-effective and efficient strategy to improve the performance of NaFSI-based electrolytes by tailoring the properties of the SEI and the cathode-electrolyte interphase (CEI) oaepublish.com. Additives are typically used in small quantities (less than 10% by volume) and are designed to be preferentially reduced or oxidized at the electrode surfaces to form a protective layer oaepublish.com.

For NaFSI electrolytes, common additives include fluoroethylene carbonate (FEC) and vinylene carbonate (VC). These additives can decompose on the anode surface to form a more stable and robust SEI, which is crucial for suppressing dendrite formation and improving the cycling efficiency of sodium metal anodes oaepublish.com. For instance, the addition of FEC to a NaFSI-based electrolyte can lead to the formation of a NaF-rich SEI, which enhances the interfacial stability. In a study involving a NaNi₁/₃Fe₁/₃Mn₁/₃O₂/hard carbon full cell, a dual-salt electrolyte containing NaFSI and NaPF₆ demonstrated significantly improved capacity retention (from 47.2% to 75.5% after 250 cycles at 25°C) due to the synergistic effect of the two salts in passivating the electrode surfaces nih.gov.

| Base Electrolyte | Additive | Effect | Anode Material | Cathode Material | Performance Improvement | Reference |

| 1 M NaFSI in EC/PC | Fluoroethylene Carbonate (FEC) | Forms a stable, NaF-rich SEI | Hard Carbon | Na[Ni₀.₂₅Fe₀.₅Mn₀.₂₅]O₂ | Improved cycling stability and rate capability | oaepublish.com |

| NaPF₆ in EC/PC/DEC | NaFSI (as co-salt) | Synergistic passivation of electrodes | Hard Carbon | NaNi₁/₃Fe₁/₃Mn₁/₃O₂ | Capacity retention increased from 47.2% to 75.5% after 250 cycles | nih.gov |

Highly Concentrated NaFSI Electrolytes

Increasing the concentration of NaFSI in the electrolyte leads to significant changes in its physicochemical properties, such as increased viscosity and decreased ionic conductivity at room temperature. However, these highly concentrated electrolytes offer unique advantages, including enhanced stability of the sodium metal anode and a wider electrochemical stability window.

In Solvent-in-Salt (SIS) electrolytes, the salt concentration is so high that the solvent molecules are primarily coordinated to the cations, leaving very few "free" solvent molecules rsc.org. This unique solvation environment can suppress solvent decomposition at the electrode surfaces. For NaFSI-based systems, increasing the salt concentration leads to a higher degree of ion aggregation, which can surprisingly result in higher ionic conductivities at elevated temperatures and improved anodic stability rsc.org.

A novel approach in this area is the "Salt-in-Presalt" (SIPS) electrolyte, where NaFSI is dissolved in a liquid precursor of another sodium salt, such as N,N-dimethyltrifluoromethanesulfonamide (PreTFSI) springernature.com. An electrolyte of 0.5 M NaFSI in PreTFSI demonstrated an electrochemical stability of up to 6.7 V vs. Na/Na⁺ and enabled a high average Coulombic efficiency of 99.7% for Na plating/stripping researchgate.net. This formulation also allowed for over 1000 cycles with 89% capacity retention in a Na||NMC622 cell springernature.com.

| Electrolyte System | Concentration | Key Feature | Anode | Cathode | Performance Highlight | Reference |

| NaFSI in PreTFSI (SIPS) | 0.5 M | High anodic stability (up to 6.7 V) | Sodium Metal | O₃-NaNi₀.₆Mn₀.₂Co₀.₂O₂ | 89% capacity retention after 1000 cycles | springernature.com |

| NaDEEP in TEOP | 90 mol% salt | Fluorine-free SIS | Sodium Metal | Not specified | Anodic stability >5 V vs. Na/Na⁺ | rsc.org |

Locally High Concentration Electrolytes (LHCEs) are designed to overcome the drawbacks of high viscosity and poor wettability associated with conventional high-concentration electrolytes while retaining their benefits researchgate.netosti.gov. This is achieved by adding an inert, non-solvating diluent to a highly concentrated electrolyte solution. The diluent reduces the bulk viscosity and improves ionic conductivity without significantly altering the local solvation structure around the cation, where the salt concentration remains high pnnl.gov.

For NaFSI-based systems, a hydrofluoroether (HFE) such as 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) or bis(2,2,2-trifluoroethyl) ether (BTFE) is often used as the diluent researchgate.netacs.org. An LHCE composed of 2.1 M NaFSI in a mixture of 1,2-dimethoxyethane (B42094) (DME) and BTFE (1:2 molar ratio) enabled dendrite-free sodium deposition with a high Coulombic efficiency of over 99% and stable cycling for 40,000 cycles in a Na||Na₃V₂(PO₄)₃ battery researchgate.netosti.gov. The diluent helps to create a NaF-rich SEI, which is favorable for Na⁺ transport and suppresses dendrite growth acs.org.

| Electrolyte Composition | Diluent | Key Feature | Anode | Cathode | Performance Highlight | Reference |

| 2.1 M NaFSI/DME | BTFE (1:2 molar ratio) | Maintains HCE solvation structure with reduced viscosity | Sodium Metal | Na₃V₂(PO₄)₃ | >99% CE, 90.8% retention after 40,000 cycles | researchgate.netosti.gov |

| 3.8 M NaFSI/DME | TTE | Forms a NaF-rich compact SEI | Sodium Metal | Not specified | Enhanced electrochemical performance and stability | acs.org |

Water-in-Salt Electrolytes (WiSEs) with NaFSI

Sodium bis(fluorosulfonyl)imide (NaFSI) is a key salt in the formulation of "Water-in-Salt" Electrolytes (WiSEs), a class of electrolytes that have garnered significant attention for their ability to widen the narrow electrochemical stability window of aqueous solutions. nih.govrsc.orgresearchgate.netfrontiersin.org In these systems, the concentration of the salt is exceptionally high, leading to a scenario where water molecules are outnumbered by ions. This unique environment drastically alters the electrolyte's properties and behavior.

Molecular dynamics simulations reveal that in NaFSI-based WiSEs, the structure of the electrolyte is highly dependent on the salt concentration. nih.gov At lower concentrations, sodium ions (Na⁺) are primarily solvated by water molecules. However, as the concentration increases to 20 m (molality) and beyond, FSI⁻ anions begin to displace water molecules in the Na⁺ solvation shell. nih.gov This shift is driven by the enhanced interaction between Na⁺ ions and the oxygen atoms of the FSI⁻ anions. nih.gov At the highest, near-saturation concentrations, the typical bulk-like water network is completely disrupted and replaced by a dominant anionic network. nih.gov This is in contrast to similar electrolytes made with sodium bis(trifluoromethylsulfonyl)imide (NaTFSI), where the water-water hydrogen bonding network persists even at high concentrations. nih.gov

The high concentration of NaFSI in WiSEs is crucial for suppressing side reactions like hydrogen and oxygen evolution. rsc.orgresearchgate.net This suppression expands the electrochemical stability window (ESW) significantly. For instance, a 35 m NaFSI WiSE has demonstrated an ESW of 2.6 V. rsc.org This allows for the use of electrode materials that would typically be unstable in conventional dilute aqueous electrolytes, thereby enabling higher energy density aqueous batteries. rsc.orgresearchgate.netfrontiersin.org The formation of a stable solid-electrolyte interphase (SEI) on the anode is also facilitated by the unique composition of WiSEs, further enhancing cycling stability. researchgate.net

Ionic Liquid-Based Electrolytes with NaFSI

Ionic liquids (ILs), which are salts that are molten at or below room temperature, offer a safer alternative to volatile organic solvents in batteries due to their negligible vapor pressure and low flammability. rsc.orgacs.org When combined with NaFSI, they form electrolytes with unique physicochemical and electrochemical properties suitable for sodium-ion batteries.

Impact of Ionic Liquid Cations on NaFSI Performance

The choice of the ionic liquid cation has a profound impact on the performance of NaFSI-based electrolytes. Studies comparing different cations, such as phosphonium (B103445) and pyrrolidinium, have revealed significant differences in thermal properties, ionic conductivity, and electrochemical behavior. rsc.orgresearchgate.netmonash.edu

For example, a study utilizing bis(fluorosulfonyl)imide (FSI) as the anion for the ionic liquid compared cations like trimethyl isobutyl phosphonium (P₁₁₁ᵢ₄⁺) and N-methyl-N-propylpyrrolidinium (C₃mpyr⁺). The results showed that the cation chemistry influences the thermal properties of the electrolyte; for instance, the glass transition temperature (Tg) was lower for the P₁₁₁ᵢ₄/NaFSI system compared to the C₃mpyrFSI/NaFSI system. rsc.orgbohrium.com

| Cation | IL | NaFSI Concentration | Conductivity at 50°C (mS/cm) | Key Finding |

| Trimethyl isobutyl phosphonium (P₁₁₁ᵢ₄⁺) | P₁₁₁ᵢ₄FSI | ~1:1 mol ratio | 4.4 | Highest conductivity among the studied systems. rsc.orgmonash.edu |

| N-ethyl-2-(2-methoxyethoxy)-N,N-bis(2-(2-methoxyethoxy)ethyl)ethan-1-ammonium (N₂(₂O₂O₁)₃⁺) | N₂(₂O₂O₁)₃FSI | ~1:1 mol ratio | 0.3 | Lower conductivity but excellent cycling with specific cathodes. monash.edu |

| N-methyl-N-propylpyrrolidinium (C₃mpyr⁺) | C₃mpyrFSI | Saturated | Lower Tg compared to P₁₁₁ᵢ₄/NaFSI systems. rsc.org |

Synergistic Effects in Mixed Ionic Liquid/NaFSI Systems

Mixing different ionic liquid cations can lead to synergistic effects, resulting in electrolytes with optimized properties that surpass those of single-cation systems. A study on mixed C₃mpyrFSI and P₁₁₁ᵢ₄FSI with NaFSI demonstrated that the physicochemical and electrochemical properties could be finely tuned by adjusting the ratio of the two cations. rsc.org

In these mixed systems, increasing the proportion of P₁₁₁ᵢ₄FSI led to a slight decrease in the glass transition temperature and a corresponding increase in ionic conductivity and ion diffusion coefficients. rsc.orgbohrium.com More significantly, the electrochemical performance showed marked improvement. Even modest additions of P₁₁₁ᵢ₄FSI resulted in increased current density and earlier onset of sodium plating, indicating enhanced electrochemical kinetics. rsc.orgresearchgate.net This highlights the potential of cation mixing to optimize electrolyte formulations for better performance and stability in sodium batteries, particularly for applications at elevated temperatures. rsc.org

| Cation Mixture (C₃mpyrFSI : P₁₁₁ᵢ₄FSI) | NaFSI Concentration | Trend with Increasing P₁₁₁ᵢ₄FSI | Electrochemical Effect |

| 100:0 to 0:100 | 42 mol% or Saturated | Slight decrease in Tg, slight increase in ionic conductivity. rsc.org | Increased current density, earlier sodium plating initiation. rsc.orgresearchgate.net |

Solid-State Polymer Electrolytes (SPEs) Utilizing NaFSI

Solid-state polymer electrolytes (SPEs) are a promising technology for developing safer, all-solid-state sodium batteries. NaFSI is a commonly used salt in these systems due to its favorable properties, including good thermal stability and electrochemical performance.

Polymer Host Material Selection (e.g., PEO, Polycarbonates)

The choice of polymer host is critical to the performance of an SPE. Poly(ethylene oxide) (PEO) is one of the most extensively studied polymer hosts due to its excellent ability to dissolve sodium salts. researchgate.netresearchgate.net The ionic conductivity of PEO-based SPEs is highly dependent on the ether oxygen to sodium (O:Na) molar ratio. researchgate.net For instance, a NaFSI/PEO electrolyte with an EO/Na⁺ molar ratio of 20 exhibited an ionic conductivity of approximately 4.1 x 10⁻⁴ S/cm at 80°C. researchgate.net While effective at elevated temperatures, the semi-crystalline nature of PEO often leads to lower ionic conductivity at room temperature. researchgate.net

Polycarbonates have emerged as a viable alternative to PEO. researchgate.netresearchgate.net A study on solid polymer electrolytes using polypropylene carbonate (PPC) and varying concentrations of NaFSI showed that ionic conductivity generally increases with the salt content. nih.govosti.gov At the highest salt concentration (PPC:NaFSI = 0.5:1), an ionic conductivity of approximately 1 mS/cm was achieved at 80°C. nih.govosti.gov Interestingly, for practical cell cycling, a moderate salt concentration (PPC:NaFSI = 5:1) yielded the best performance, demonstrating a balance between conductivity and electrochemical stability. nih.govosti.gov This particular formulation delivered an initial capacity of 83 mAh/g with 80% capacity retention after 150 cycles at 60°C, underscoring the potential of polycarbonate-based electrolytes. nih.govosti.gov

| Polymer Host | NaFSI Concentration (Polymer:Salt Ratio) | Ionic Conductivity | Cycling Performance |

| Poly(ethylene oxide) (PEO) | EO/Na⁺ = 20 | ~4.1 x 10⁻⁴ S/cm at 80°C researchgate.net | Showed good interfacial stability with sodium metal. researchgate.net |

| Polypropylene Carbonate (PPC) | 0.5:1 | ~1 mS/cm at 80°C nih.govosti.gov | Not optimized for cycling. |

| Polypropylene Carbonate (PPC) | 5:1 | Lower than 0.5:1 ratio | Initial capacity of 83 mAh/g, 80% retention after 150 cycles at 60°C. nih.govosti.gov |

In-situ Solvent-Free Polymerization Techniques

In-situ polymerization is an advanced fabrication method where the liquid monomer and salt mixture are introduced into the battery cell and then polymerized to form the solid electrolyte. This technique creates an intimate interfacial contact between the electrolyte and the electrodes, which is crucial for reducing interfacial resistance and improving battery performance. mdpi.com

Solvent-free in-situ polymerization techniques are particularly attractive as they eliminate flammable organic solvents from the manufacturing process. uni-ulm.denih.govfigshare.com For NaFSI-based systems, this can be achieved through methods like thermal or photo-initiation of polymerization. For example, a solid-state sodium metal battery was developed using a flexible SPE created by the in-situ polymerization of a poly(ethylene glycol) methyl ether methacrylate (PEGDMA) monomer with NaFSI salt. mdpi.com This electrolyte exhibited an ionic conductivity of 1.1 x 10⁻⁴ S/cm at 30°C. mdpi.com A battery constructed with this electrolyte delivered a specific capacity of 106 mAh/g at 0.5C and demonstrated remarkable flexibility, maintaining performance even after repeated bending. mdpi.com These results highlight the effectiveness of in-situ solvent-free polymerization in creating high-performance, flexible solid-state sodium batteries.

| Monomer/Polymer System | Salt | Polymerization Method | Ionic Conductivity | Key Feature |

| Poly(ethylene glycol) methyl ether methacrylate (PEGDMA) | NaFSI | In-situ photo-polymerization | 1.1 x 10⁻⁴ S/cm at 30°C mdpi.com | Resulted in a flexible SPE for wearable solid-state batteries. mdpi.com |

| Cross-linked Poly(ethylene oxide) (PEO) with Pyr₁₄FSI IL | NaFSI | Solvent-free synthesis | ~1 x 10⁻³ S/cm at 20°C uni-ulm.de | Achieved good room temperature performance in a solid-state battery. uni-ulm.de |

Composite Solid Electrolytes with Inorganic Fillers

The incorporation of inorganic fillers into this compound (NaFSI)-based solid polymer electrolytes (SPEs), particularly those using poly(ethylene oxide) (PEO) as the polymer matrix, is a widely explored strategy to enhance their electrochemical and mechanical properties. These fillers, typically ceramic nanoparticles such as silica (SiO2), alumina (Al2O3), and titania (TiO2), can bring about several beneficial effects.

One of the primary roles of these inorganic fillers is to suppress the crystallinity of the PEO matrix. PEO is a semi-crystalline polymer, and ion conduction predominantly occurs in the amorphous regions. By introducing nanoparticles, the polymer chain reorganization is disrupted, leading to a larger amorphous phase and, consequently, improved ionic conductivity. The fillers can act as "solid plasticizers," promoting pathways for ion transport.

Research has shown that the addition of inorganic fillers can lead to an increase in the Na+ ion transport. This is attributed to Lewis acid-base interactions between the filler surface and the polymer chains or the anions of the sodium salt, which can help in the dissociation of the NaFSI salt and increase the concentration of mobile Na+ ions. Moreover, the presence of these fillers can enhance the mechanical strength and thermal stability of the composite electrolyte, which is crucial for the safety and durability of solid-state batteries.

While specific quantitative data for NaFSI-based composite solid electrolytes with inorganic fillers is not extensively available in the public domain, the principles and benefits observed in similar systems with other sodium salts like NaTFSI are considered to be broadly applicable. For instance, studies on PEO-NaTFSI systems have demonstrated that the addition of SiO2 nanoparticles can significantly enhance ionic conductivity. It is important to note that the concentration of the filler is a critical parameter; an optimal amount leads to the desired property enhancements, while excessive loading can lead to particle aggregation and a decrease in performance.

Table 1: Research Findings on NaFSI-Based Composite Solid Electrolytes with Inorganic Fillers

| Filler Type | Polymer Matrix | Key Research Findings |

| General | PEO | Inorganic fillers like SiO2, Al2O3, and TiO2 are used to reduce PEO crystallinity and improve ionic conductivity by creating more amorphous pathways for ion transport. nih.govnih.gov |

| General | PEO | Fillers can act as Lewis acid-base centers, interacting with FSI- anions to promote NaFSI salt dissociation and increase the number of mobile Na+ charge carriers. |

| General | PEO | The addition of inorganic fillers generally leads to improved mechanical strength and thermal stability of the composite solid electrolyte. nih.gov |

Hybrid Electrolyte Systems with NaFSI

Hybrid electrolyte systems that combine different types of electrolyte materials are being developed to leverage the advantageous properties of each component, aiming to create safer and better-performing energy storage devices. This compound is a key salt in the development of these advanced electrolyte formulations.

Aqueous/Non-Aqueous Hybrid Electrolyte Architectures

A significant advancement in hybrid electrolytes is the "water-in-salt" electrolyte (WiSE), where a high concentration of salt is dissolved in water, fundamentally altering the properties of the electrolyte. NaFSI is a salt that has been successfully used in these systems. In a highly concentrated aqueous solution of NaFSI (e.g., 35 m), the number of water molecules is significantly reduced, and they are primarily involved in solvating the Na+ ions. This minimizes the amount of "free" water that is available to participate in detrimental side reactions at the electrode surfaces.

A key advantage of NaFSI-based WiSE is the significant expansion of the electrochemical stability window (ESW) of the aqueous electrolyte. For a 35 m NaFSI aqueous electrolyte, a stable ESW of 2.6 V has been reported. frontiersin.orgrsc.orgacs.org This widening of the stability window is crucial for enabling the use of higher voltage electrode materials, thereby increasing the energy density of aqueous sodium-ion batteries. The formation of a stable solid electrolyte interphase (SEI) on the anode surface in these concentrated electrolytes is believed to be a key factor in suppressing the hydrogen evolution reaction and enabling this wider operational voltage range. frontiersin.org

Table 2: Electrochemical Performance of NaFSI-Based Aqueous/Non-Aqueous Hybrid Electrolytes

| Electrolyte Composition | Ionic Conductivity | Electrochemical Stability Window (ESW) | Key Research Findings |

| 35 m NaFSI in water | Not specified | 2.6 V | The high concentration of NaFSI significantly expands the ESW of the aqueous electrolyte, enabling the use of higher voltage electrode materials. frontiersin.orgrsc.orgacs.org |

Ionogel Electrolytes

Ionogels are a class of quasi-solid-state electrolytes that are formed by confining an ionic liquid (IL) and a salt within a polymer matrix. These materials combine the high ionic conductivity and thermal stability of ionic liquids with the mechanical integrity of a solid polymer. NaFSI is a commonly used salt in the formulation of ionogels for sodium-based energy storage devices.

The electrochemical properties of NaFSI-based ionogels are highly dependent on the concentration of the sodium salt. Research on ionogels composed of a poly(ionic liquid) and N-propyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide (C3mpyrFSI) as the ionic liquid has shown that increasing the NaFSI concentration leads to a decrease in ionic conductivity. For example, at 70°C, the ionic conductivity decreased from 7.1 x 10⁻³ S/cm at 14 mol% NaFSI to 1.1 x 10⁻³ S/cm at 57 mol% NaFSI. This is attributed to an increase in the viscosity and rigidity of the ionogel at higher salt concentrations.

The temperature also has a significant impact on the ionic conductivity of these ionogels. For a sample with 57 mol% NaFSI, the ionic conductivity increased by two orders of magnitude when the temperature was raised from 30°C to 100°C. Furthermore, the addition of inorganic fillers like alumina nanoparticles has been shown to improve the handling and mechanical properties of the ionogel membranes without significantly affecting the ionic conductivity. In a sodium-ion cell with a NaFePO4 cathode, these ionogels have demonstrated good capacity retention and high coulombic efficiency, indicating their potential for use in solid-state sodium batteries.

Table 3: Electrochemical Performance of NaFSI-Based Ionogel Electrolytes

| Ionogel Composition (in C3mpyrFSI IL) | Temperature (°C) | Ionic Conductivity (S/cm) | Sodium Transference Number (tNa+) |

| 14 mol% NaFSI | 70 | 7.1 x 10⁻³ | 0.15 |

| 18 mol% NaFSI | 70 | Not specified | Not specified |

| 30 mol% NaFSI | 70 | Not specified | Not specified |

| 40 mol% NaFSI | 70 | Not specified | Not specified |

| 57 mol% NaFSI | 70 | 1.1 x 10⁻³ | 0.61 |

| 57 mol% NaFSI | 30-100 | Varies significantly | Not specified |

Interfacial Phenomena and Electrode Compatibility in Nafsi Based Batteries

Solid Electrolyte Interphase (SEI) Formation and Evolution on Anodes

The SEI is a passivation layer formed on the anode surface during the initial charging cycles due to the electrochemical reduction of electrolyte components. oaepublish.comosti.govnih.gov A robust and stable SEI is essential for preventing continuous electrolyte decomposition, minimizing capacity loss, and ensuring the safe operation of the battery.

The SEI layer in NaFSI-based electrolytes is a complex mixture of organic and inorganic compounds. rsc.org The decomposition of the FSI⁻ anion contributes significantly to the inorganic components, while the breakdown of solvent molecules forms the organic constituents. rsc.org

Inorganic Components : The reduction of the FSI⁻ anion is a primary source of the inorganic species within the SEI. rsc.org X-ray Photoelectron Spectroscopy (XPS) studies have identified sodium fluoride (B91410) (NaF), sodium oxide (Na₂O), and other sodium salts as major inorganic constituents. acs.orgresearchgate.net In superconcentrated ionic liquid electrolytes containing 50 mol% NaFSI, the SEI was found to be predominantly composed of NaF and Na₂O. acs.orgresearchgate.net A specific complex, suggested to be Na₂[SO₃-N-SO₂F]·nH₂O, has also been proposed as a component resulting from the interaction between FSI⁻ anions, water molecules, and sodium cations. acs.orgresearchgate.net The presence of a high concentration of NaF is considered beneficial, as it is an electronic insulator and a good ionic conductor, contributing to a stable and effective SEI. semanticscholar.orgresearchgate.netresearchgate.net

Organic Components : Organic compounds in the SEI typically arise from the decomposition of the electrolyte's solvent molecules. rsc.org Common organic species include sodium alkyl carbonates (ROCO₂Na), sodium formate (HCOONa), and polyethylene oxide oligomers. rsc.org The specific composition of the organic portion of the SEI is highly dependent on the type of solvent used in the electrolyte formulation.

Table 1: Dominant Components in NaFSI-Derived SEI Layers

| Component Type | Chemical Species | Origin | Reference |

| Inorganic | Sodium Fluoride (NaF) | FSI⁻ Anion Decomposition | acs.orgresearchgate.netsemanticscholar.orgresearchgate.net |

| Sodium Oxide (Na₂O) | FSI⁻ Anion Decomposition | acs.orgresearchgate.net | |

| Na₂[SO₃-N-SO₂F]·nH₂O | FSI⁻, Water, Na⁺ Interaction | acs.orgresearchgate.net | |

| Sodium Carbonate (Na₂CO₃) | Salt Anion Decomposition | rsc.org | |

| Organic | Sodium Alkyl Carbonates (ROCO₂Na) | Solvent Decomposition | rsc.org |

| Sodium Formate (HCOONa) | Solvent Decomposition | rsc.org |

The concentration of NaFSI in the electrolyte has a profound impact on the formation, composition, and stability of the SEI layer.

Low Concentration Electrolytes : In conventional dilute electrolytes (typically around 1.0 M), the solvation shell of the Na⁺ ion is large and dominated by solvent molecules. During the initial reduction process at the anode, these solvent molecules are preferentially decomposed, leading to an SEI that is often rich in organic components. This can result in a less stable and more resistive SEI.

High Concentration Electrolytes (HCEs) : As the salt concentration increases (e.g., ≥4 M), the number of solvent molecules available to solvate each Na⁺ ion decreases significantly. acs.org This leads to a shift in the lowest unoccupied molecular orbital (LUMO) level from the solvent to the FSI⁻ anion. rsc.org Consequently, the anion is preferentially reduced at the anode surface, forming a dense, inorganic-rich SEI layer. rsc.org This anion-derived SEI is generally more stable and effective at passivating the sodium metal anode. rsc.org An ultraconcentrated electrolyte of 5 M NaFSI in 1,2-dimethoxyethane (B42094) (DME) demonstrated high oxidation durability of over 4.9 V and a high Coulombic efficiency of 99.3% after 120 cycles, attributed to the formation of a stable SEI. acs.org HCEs also exhibit higher ionic conductivity and a larger Na⁺ transference number, which helps to retard the onset of dendrite growth. rsc.org However, challenges such as high viscosity, poor wettability, and increased cost are associated with HCEs. acs.org

Table 2: Effect of NaFSI Concentration on SEI Properties

| Concentration | Primary Decomposing Species | SEI Composition | SEI Stability | Dendrite Suppression | Reference |

| Low (~1 M) | Solvent Molecules | Organic-rich | Less Stable | Less Effective | rsc.org |

| High (≥4 M) | FSI⁻ Anions | Inorganic-rich (e.g., NaF) | More Stable | More Effective | rsc.orgacs.orgacs.org |

To further improve the properties of the SEI, various electrolyte additives are employed. These additives are designed to be preferentially reduced at the anode to form a more stable and uniform passivation layer.

Fluoroethylene Carbonate (FEC) : FEC is a widely used additive that decomposes to form a stable SEI layer. acs.orgsciepublish.com Its reduction products include sodium fluoride (NaF) and vinylene carbonate (VC), which can further polymerize to form poly(vinylene carbonate), contributing to a robust SEI. acs.org The presence of FEC often leads to improved cycling stability and capacity retention. acs.org

trans-4,5-Difluoroethylene Carbonate (DFEC) : As a difluoro-substituted compound, DFEC is proposed to yield a higher concentration of NaF in the SEI compared to FEC. acs.org This results in an SEI that is more stable, especially during high-rate cycling. Cells with a 5% DFEC additive have shown superior capacity retention over thousands of cycles compared to those with FEC or no additive. acs.org

Water : In superconcentrated ionic liquid electrolytes (e.g., 50 mol % NaFSI in C₃mpyrFSI), the controlled addition of a small amount of water (~1000 ppm) has been shown to promote the formation of a more favorable and uniform SEI. acs.orgresearchgate.net This leads to enhanced cycling stability and lower cell polarization. acs.org The water is believed to participate in the formation of a complex involving the FSI⁻ anion and sodium cations, which becomes a component of the SEI. acs.orgresearchgate.net

Sulfur-based Additives : Additives like 1,3-propane sultone (PS) can decompose to form sulfur-containing species in the SEI, which can enhance its stability and performance, particularly at elevated temperatures. sciepublish.com

The growth of sodium dendrites is a major safety concern and a primary cause of failure in sodium metal batteries. The SEI layer plays a crucial role in mitigating dendrite formation.

Homogeneous Na⁺ Ion Flux : A key function of a well-formed SEI is to ensure a uniform and homogeneous flux of Na⁺ ions to the anode surface during plating. rsc.org An inorganic-rich SEI, particularly one containing NaF, facilitates even stripping and plating of sodium, which hinders the initiation and growth of dendrites. rsc.orgsemanticscholar.orgresearchgate.net

Mechanical Suppression : A robust SEI with a high elastic modulus can physically suppress the growth of dendrite precursors. rsc.org The dense structure of an inorganic-dominated SEI formed from NaFSI decomposition provides a stronger barrier against dendrite penetration compared to softer, organic-rich SEIs.

Effect of High Concentration : As mentioned previously, highly concentrated NaFSI electrolytes help suppress dendrites by retarding "Sand's time," the point at which dendrite growth is initiated due to the depletion of Na⁺ ions at the electrode surface. rsc.org The high ionic concentration and increased Na⁺ transference number in HCEs delay this depletion, promoting smoother sodium deposition. rsc.org

Cathode-Electrolyte Interphase (CEI) Formation on Cathodes

The NaFSI salt is actively involved in the formation of a protective CEI on various cathode materials. The decomposition products of the FSI⁻ anion contribute to a stable passivation layer that can enhance the electrochemical stability of high-voltage cathodes.

Passivation at High Voltages : NaFSI-based electrolytes have been shown to form a thinner yet more stable CEI compared to conventional carbonate-based electrolytes, especially on high-voltage cathodes like V₂O₅. nih.gov This stable CEI is crucial for improving the cyclability and capacity retention of the cathode material. nih.gov

Synergistic Effects in Dual-Salt Electrolytes : In electrolyte systems containing a mixture of NaFSI and sodium hexafluorophosphate (B91526) (NaPF₆), a synergistic effect is observed. nih.gov While NaPF₆ is effective at passivating the aluminum current collector, NaFSI contributes to forming a robust passivation layer on the active cathode material itself. nih.gov This dual function leads to significantly improved battery performance over a wide temperature range. nih.gov

Composition of the CEI : The CEI formed in the presence of NaFSI often contains inorganic species rich in fluorine and nitrogen, derived from the FSI⁻ anion. researchgate.net For instance, on Prussian blue cathodes, NaF in the CEI plays a key role by preventing parasitic reactions and facilitating fast charge transfer. researchgate.net The formation of a stable, ionically conductive CEI is essential for achieving long cycle life in high-voltage sodium-ion batteries. researchgate.net

Mitigation of Aluminum Current Collector Corrosion

Another strategy involves the use of ultraconcentrated electrolytes . In a high-concentration system, such as 5 M NaFSI in 1,2-dimethoxyethane (DME), the solvent molecules are heavily coordinated with Na⁺ ions, reducing their availability to participate in corrosive reactions. This approach has demonstrated high oxidation durability (over 4.9 V vs. Na/Na⁺) without significant corrosion of the aluminum current collector acs.orgelsevierpure.combohrium.comscispace.com.

The choice of solvent also plays a role. While NaFSI in propylene carbonate (PC) can lead to anodic dissolution of aluminum, using solvents like triethyl phosphate (B84403) (TEP) may offer a higher tolerance to this corrosion researchgate.net.

| Mitigation Strategy | Additive/Concentration | Mechanism | Observed Improvement |

| Dual-Salt Electrolyte | 0.2 M NaDFOB in 0.8 M NaFSI | Formation of AlF₃ and B-F polymer passivation layer acs.org. | 99.2% capacity retention after 200 cycles in Na |

| Dual-Salt Electrolyte | NaPF₆ with NaFSI | NaPF₆ passivates the aluminum foil while NaFSI stabilizes the electrode interface elsevierpure.comsciopen.com. | Increased capacity retention from 47.2% to 75.5% after 250 cycles at 25°C sciopen.com. |

| Ultraconcentrated Electrolyte | 5 M NaFSI in DME | Reduced free solvent activity and formation of a stable interphase acs.orgelsevierpure.combohrium.comscispace.com. | Stable operation over 4.9 V vs. Na/Na⁺ without Al corrosion acs.orgelsevierpure.combohrium.comscispace.com. |

Compatibility of NaFSI Electrolytes with Diverse Electrode Materials

The compatibility of NaFSI-based electrolytes extends to a wide range of anode and cathode materials, often enabling superior performance compared to conventional electrolytes.

Hard Carbon Anodes

Hard carbon is a leading anode material for sodium-ion batteries. The performance of hard carbon anodes is heavily dependent on the formation of a stable SEI. The composition of the SEI is influenced by the electrolyte's salt and solvent. In NaFSI-based electrolytes, the SEI is composed of organic carbonate reduction products, Na₂CO₃, and NaF frontiersin.org. The use of additives is crucial for stabilizing this interface. For example, fluoroethylene carbonate (FEC) is a common additive that helps form a more robust SEI, preventing continuous electrolyte decomposition frontiersin.orgresearchgate.net.

Ionic liquid (IL) electrolytes containing the FSI⁻ anion have demonstrated exceptional compatibility with hard carbon anodes. In an N-trimethyl-N-butylammonium bis(fluorosulfonyl)imide (N₁₁₁₄FSI) electrolyte, a hard carbon anode exhibited capacity retention exceeding 98% after more than 1500 cycles, with a coulombic efficiency above 99% nih.gov. This stability is attributed to the formation of a superior SEI layer that supports reversible sodium ion intercalation nih.gov.

Sodium Metal Anodes

For next-generation high-energy sodium batteries, sodium metal is an ideal anode. However, it suffers from dendritic growth and poor cycling stability. NaFSI-based electrolytes, particularly in high concentrations, have shown great promise in addressing these issues. A highly concentrated electrolyte of NaFSI in dimethoxyethane (DME) enables the formation of a stable SEI, permitting non-dendritic sodium metal cycling with a coulombic efficiency of approximately 98% for up to 300 cycles researchgate.net.

An ultraconcentrated electrolyte (5 M NaFSI in DME) achieved a very high coulombic efficiency of 99.3% for Na plating/stripping and showed excellent cycling performance in symmetric cells acs.orgelsevierpure.combohrium.comscispace.com. Dual-salt high-concentration electrolytes, combining NaFSI and sodium trifluoromethanesulfonimide (NaTFSI), have also been shown to inhibit current collector corrosion and generate stable interfaces on the sodium metal anode cip.com.cn.

| Electrolyte System | Key Feature | Performance Metric |

| Highly Concentrated NaFSI/DME | Stable SEI formation | ~98% coulombic efficiency for 300 cycles researchgate.net. |

| 5 M NaFSI in DME | Ultraconcentrated | 99.3% coulombic efficiency at the 120th cycle acs.orgelsevierpure.combohrium.comscispace.com. |

| Dual-Salt NaFSI-NaTFSI in Diglyme | High concentration | Enables stable cycling in Na metal full cells with an NVPF cathode cip.com.cn. |

Polyanionic Cathode Compounds (e.g., Na₃V₂(PO₄)₃, NaFePO₄)

Polyanionic compounds are attractive cathode materials due to their stable structures. Na₃V₂(PO₄)₃ (NVP) cathodes have demonstrated excellent performance with NaFSI-based electrolytes. When paired with a dual-salt electrolyte of NaFSI-NaDFOB designed to mitigate aluminum corrosion, Na||NVP cells achieved a capacity retention of 99.2% after 200 cycles at a 1 C rate, with a coulombic efficiency over 99.3% acs.org. This indicates a high degree of compatibility and stability at the cathode-electrolyte interface. Highly concentrated NaFSI/DME electrolytes also allow for reliable assessment and good cycling performance of NVP cathodes researchgate.net.

While direct studies on NaFePO₄ with standard NaFSI electrolytes are less common, related imide-based salts have shown good performance. For instance, NaFePO₄ has been successfully cycled in an ionic liquid electrolyte containing sodium bis(trifluoromethanesulfonyl)imide (NaTFSI), a chemically similar salt bohrium.com. Furthermore, ultraconcentrated 5 M NaFSI in DME has been shown to be compatible with high-voltage cathodes like Na₄Fe₃(PO₄)₂(P₂O₇), achieving a high reversible capacity of 109 mAh g⁻¹ over 300 cycles acs.orgelsevierpure.combohrium.comscispace.com.

Layered Oxide Cathode Materials

Layered transition metal oxides are a major class of cathode materials for sodium-ion batteries. However, they can suffer from issues like irreversible phase transitions and electrolyte decomposition at the interface sciopen.comresearchgate.netbit.edu.cnrsc.orgrsc.org. NaFSI-based electrolytes, especially ionic liquids and highly concentrated systems, have shown the potential to enhance the stability of these cathodes.

For example, an ionic liquid electrolyte composed of 10 mol% NaFSI in N-butyl-N-methyl-pyrrolidinium bis(fluorosulfonyl)imide (Pyr₁₄FSI) enabled outstanding electrochemical performance in NaₓTMO₂ cathodes acs.orgacs.org. Similarly, an ultraconcentrated electrolyte of 5 M NaFSI in DME demonstrated good compatibility with the high-voltage layered oxide cathode Na₀.₇(Fe₀.₅Mn₀.₅)O₂, resulting in outstanding cycling stability acs.orgelsevierpure.combohrium.comscispace.com. These advanced electrolytes help to form a stable CEI, suppressing side reactions and preserving the structural integrity of the cathode material during cycling.

Sulfur Cathodes in Room-Temperature Na-S Batteries

Room-temperature sodium-sulfur (Na-S) batteries offer high theoretical energy density but are plagued by the "polysulfide shuttle" phenomenon, where soluble sodium polysulfide intermediates migrate to the anode, leading to rapid capacity decay researchgate.netmdpi.com. The electrolyte plays a critical role in mediating this process.

In one study, a 1M NaFSI in 1,3-dioxolane/1,2-dimethoxyethane (DOL/DME) electrolyte was used with a sulfur-carbon composite cathode. This cell delivered a specific capacity of 435 mAh/gS, but exhibited poor cyclability mdpi.comsurrey.ac.ukresearchgate.net. The poor performance was attributed to the low solubility of sodium sulfides in the DOL/DME solvent, leading to the deposition of insulating layers on the cathode mdpi.com. Electrolyte engineering, including the use of highly concentrated NaFSI-based systems or additives, is a key strategy to confine polysulfides and facilitate the formation of a stable SEI on the cathode, thereby inhibiting the shuttle effect and improving the battery's performance purdue.eduresearchgate.net.

Degradation Mechanisms and Stability of Nafsi Based Electrochemical Systems

Electrolyte Decomposition Pathways

The stability of the electrolyte is a cornerstone of battery performance. Decomposition of the electrolyte can lead to increased impedance, loss of active sodium ions, and gas generation, all of which contribute to capacity fade and cell failure. The degradation of NaFSI-based electrolytes can be initiated by thermal stress, reaction with trace water, or electrochemical processes at the electrode surfaces.

The thermal stability of the electrolyte is a crucial factor for the safety and operational range of a battery. NaFSI generally exhibits good thermal stability compared to other common sodium salts like sodium hexafluorophosphate (B91526) (NaPF₆). However, its decomposition behavior is influenced by the presence of other electrolyte components and electrode materials.

Studies on the thermal decomposition of similar lithium-based FSI salts (LiFSI) provide insights into the potential behavior of NaFSI. For instance, the thermal decomposition of LiFSI is reported to occur at elevated temperatures, though the exact onset temperature can vary depending on the purity of the salt. rsc.org In carbonate-based electrolytes, the decomposition can be exacerbated as temperatures approach and exceed 80°C, leading to the deterioration of the solid electrolyte interphase (SEI). mdpi.com The thermal decomposition process of dual-salt electrolytes containing imide-based salts can begin with the breakdown of the solvent at temperatures around 138.5°C, followed by the decomposition of the salts themselves at higher temperatures, such as 271.0°C. nih.gov The presence of anode materials can also influence thermal stability; for example, a transition metal chalcogenide anode was found to catalytically accelerate the thermal decomposition of an ether electrolyte. researchgate.net

Table 1: Thermal Decomposition Data for FSI-based Electrolytes

| Electrolyte System | Onset Decomposition Temperature (°C) | Key Observations | Reference |

|---|---|---|---|

| LiFSI Salt | Varies with purity | Purity significantly impacts thermal stability. | rsc.org |

| LiPF₆ Electrolyte | ~60°C (salt decomposition) | Induces formation of (fluoro)phosphate species. | mdpi.com |

| LiTFSI-LiODFB Dual-Salt | 138.5 (solvent), 271.0 (salt) | Solvents decompose at a lower temperature than the salts. | nih.gov |

| Ether Electrolyte with CoS₂/C Anode | Lowered activation energy | Anode material catalyzes and accelerates decomposition. | researchgate.net |

The presence of even trace amounts of water in the electrolyte can be detrimental, leading to the hydrolysis of the electrolyte salt and solvent. The bis(fluorosulfonyl)imide (FSI) anion is known to be susceptible to hydrolysis due to the S-F bond being weaker than the C-F bond in anions like bis(trifluoromethanesulfonyl)imide (TFSI). researchgate.net The hydrolysis of the FSI⁻ anion can proceed via the following reaction:

(SO₂F)₂N⁻ + H₂O → (SO₂F)(SO₂OH)N⁻ + HF

This reaction produces hydrogen fluoride (B91410) (HF), an aggressive chemical species that can attack both the electrode materials and the current collectors, leading to significant degradation. researchgate.net However, the kinetics of this hydrolysis reaction are strongly dependent on the salt concentration and the nature of the cation. researchgate.net Interestingly, NaFSI solutions have been found to be significantly more stable against hydrolysis than their LiFSI counterparts. researchgate.net In highly concentrated NaFSI solutions, the pH was only slightly decreased to values between 4 and 5, whereas it dropped drastically in concentrated LiFSI solutions. researchgate.net This enhanced stability is attributed to the weaker interaction between the Na⁺ cation and the sulfonyl oxygen of the FSI⁻ anion compared to the Li⁺ cation. researchgate.net

The electrochemical stability window (ESW) of an electrolyte defines the voltage range within which it remains stable without being oxidized at the cathode or reduced at the anode. The FSI⁻ anion is known to participate in the formation of a stable SEI at the anode through its reduction. rsc.org This anion-derived SEI is considered crucial for preventing continuous electrolyte decomposition and enabling stable cycling, particularly for hard carbon anodes. rsc.org

Electrode Degradation Mechanisms in NaFSI Electrolytes

The integrity of the active materials in both the cathode and anode is essential for maintaining battery capacity. In NaFSI electrolytes, the formation of a stable SEI on the anode is a key advantage. The FSI⁻ anion is instrumental in creating this protective layer, which can prevent the continuous reduction of the electrolyte and the exfoliation of graphitic anode structures. rsc.org

However, inadequate or unstable SEI formation can lead to active material loss. In low concentration electrolytes (e.g., ≤1 m), a stable SEI may not form effectively, resulting in fast capacity decay and low initial coulombic efficiency. rsc.org At the cathode, aggressive reactions with electrolyte decomposition products, such as HF generated from hydrolysis, can lead to the degradation of the cathode's crystal structure. This can result in the loss of active material and an increase in impedance. researchgate.net

A significant degradation mechanism in batteries with layered transition metal oxide cathodes is the dissolution of transition metals (TMs) from the cathode structure. osti.govdiva-portal.org This process is often exacerbated at high voltages and elevated temperatures. researchgate.net The dissolved TM ions can migrate through the electrolyte and deposit on the anode, where they can disrupt the SEI layer, catalyze further electrolyte decomposition, and potentially lead to internal short circuits. researchgate.net

The dissolution is primarily a chemical process driven by attack from acidic species within the electrolyte, with HF being a major culprit. diva-portal.orgatomiclayerdeposition.com The oxidative decomposition of electrolyte solvents at high voltages can also contribute indirectly by generating these acidic species. atomiclayerdeposition.com While much of the research has focused on lithium-ion systems, the fundamental mechanisms are applicable to sodium-ion batteries. The use of highly concentrated electrolytes can mitigate TM dissolution by forming a more robust and protective cathode-electrolyte interphase (CEI) layer. nih.gov This CEI, often rich in inorganic compounds like LiF (or NaF in SIBs), can effectively suppress the dissolution of TMs and stabilize the cathode structure, leading to improved cycling stability and coulombic efficiency. nih.gov For instance, in a cobalt-free lithium-rich cathode, a concentrated electrolyte was shown to inhibit the dissolution of iron and manganese. nih.gov

Table 2: Summary of Electrode Degradation Mechanisms in FSI-based Electrolytes

| Degradation Mechanism | Electrode | Contributing Factors | Consequences | Mitigation Strategies |

|---|---|---|---|---|

| Unstable SEI Formation | Anode | Low electrolyte concentration, impurities | Continuous electrolyte decomposition, capacity fade, low coulombic efficiency | Higher electrolyte concentration, electrolyte additives. rsc.org |

| Structural Degradation | Cathode | Attack by acidic species (e.g., HF) | Loss of active material, increased impedance, capacity fade | Minimizing water content, using HF scavengers. researchgate.net |

| Transition Metal Dissolution | Cathode | High voltage, elevated temperature, acidic species (HF) | Capacity fade, SEI disruption on anode, potential short circuits | Highly concentrated electrolytes, protective cathode coatings, stable electrolyte formulations. diva-portal.orgnih.gov |

Interfacial Instabilities Leading to Capacity Fading

The formation of a stable SEI is crucial for preventing continuous electrolyte decomposition on the anode surface. In NaFSI-based electrolytes, the composition of the SEI is highly dependent on the solvent system and any additives present. For instance, in carbonate-based electrolytes, the SEI is typically composed of both organic species, such as sodium alkyl carbonates, and inorganic compounds like sodium fluoride (NaF) and sodium carbonate (Na₂CO₃) materials-science.info. The FSI⁻ anion itself can be reduced, contributing to the formation of a NaF-rich SEI, which is considered beneficial due to its mechanical robustness and ability to facilitate Na⁺ transport while blocking electrons materials-science.infonih.gov. However, an unstable or porous SEI can lead to the continuous consumption of the electrolyte and active sodium, resulting in increased impedance and a loss of reversible capacity researchgate.net.

Strategies for Enhanced Electrochemical Stability and Longevity

To mitigate the degradation mechanisms and enhance the electrochemical stability and lifespan of NaFSI-based systems, several key strategies have been developed. These focus on optimizing the electrolyte composition, engineering the electrode-electrolyte interphases, and carefully controlling the operating parameters of the battery.

Electrolyte Composition Optimization for High-Voltage Operation

The composition of the electrolyte plays a pivotal role in dictating the electrochemical stability window and the nature of the interphases formed.

High-Concentration Electrolytes: Increasing the concentration of NaFSI in the electrolyte has proven to be an effective strategy for enhancing high-voltage stability. In highly concentrated or "water-in-salt" electrolytes, the number of free solvent molecules is significantly reduced, and the FSI⁻ anions are more involved in the Na⁺ solvation sheath. This configuration can suppress solvent decomposition at high voltages and promote the formation of a more stable, anion-derived CEI researchgate.netchemrxiv.org. For instance, highly concentrated aqueous NaFSI electrolytes have been shown to exhibit a wider electrochemical stability window of up to 2.6 V nih.gov.

Electrolyte Additives: The introduction of small amounts of specific additives is a widely adopted and effective method to improve interfacial stability. Fluoroethylene carbonate (FEC) is a common additive that, upon reduction, forms a stable and uniform NaF-rich SEI on the anode surface materials-science.infonih.gov. This protective layer can significantly improve cycling stability and Coulombic efficiency. Studies have shown that the concentration of FEC is a critical parameter; a small amount can be beneficial, while excessive amounts may lead to increased impedance and performance deterioration nih.gov. Other additives, such as vinylene carbonate (VC), succinonitrile (B93025) (SN), and sodium difluoro(oxalate)borate (NaDFOB), have also been investigated to synergistically enhance the stability of both the SEI and CEI, particularly at elevated temperatures researchgate.net.

Below is a data table summarizing the impact of different electrolyte compositions on the performance of sodium-ion batteries.

| Electrolyte Composition | Cathode | Anode | Key Performance Metrics | Reference |

| 1 M NaFSI in EC/PC | Hard Carbon | Na | Lower SEI building species compared to NaPF₆ and NaClO₄. | materials-science.info |

| 1 M NaFSI in DME | Na₃V₂(PO₄)₃ | Hard Carbon | Stable passivation of anode materials, enabling non-dendritic Na metal cycling with ~98% coulombic efficiency for up to 300 cycles. | researchgate.net |

| 2 M NaFSI in MeTHF | Sulfur | Na | High average Coulombic efficiency of 96.5% for Na deposition/stripping. | |

| 1 M NaPF₆ in EC/PC + 2 wt% FEC | Na₃V₂(PO₄)₃/C | Hard Carbon | Negative impact on overall discharge capacity and cycling stability. | nih.gov |

| High-concentration NaFSI in OIPC | Na₃V₂(PO₄)₃/C | Na | Improved cycling stability and high coulombic efficiency at 60 °C. | nih.govresearchgate.net |

Interphase Engineering for Improved Cycling Stability